Cas no 189084-68-2 (2,3,3',4,4',5,6-Heptabromodiphenyl Ether)
189084-68-2 structure
Product Name:2,3,3',4,4',5,6-Heptabromodiphenyl Ether
Numéro CAS:189084-68-2
Le MF:C12H3Br7O
Mégawatts:722.479618310928
CID:115535
PubChem ID:12110099
Update Time:2025-04-18
2,3,3',4,4',5,6-Heptabromodiphenyl Ether Propriétés chimiques et physiques
Nom et identifiant
-
- Benzene,1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
- 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER
- 2,3,3?4,4?5,6-HeptabroModiphenyl ether
- 2,2-DIMETHYLTETRAHYDRO-4H-PYRAN-4-ONE
- 2,3,3',4,4',5,6-heptaBDE
- 2,3,3',4,4',5,6-heptabromodiphenyl ester
- 2,3,3,4,4,5,6-Heptabromodiphenyl ether50µg
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
- BDE-190
- BDE-191
- PBDE-190
- 1,2,3,4,5-Pentabromo-6-(3,4-dibromophenoxy)benzene
- BDE 190
- PBDE 190
- (Pentabromophenyl)(3,4-dibromophenyl) ether
- (3,4-Dibromophenyl)(2,3,4,5,6-pentabromophenyl) ether
- (3,4,5-Tribromophenyl)(2,3,4,6-tetrabromophenyl) ether
- 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug
- mL in Isooctane
- 2,3,3,4,4,5,6-Heptabromodiphenyl ether
- 189084-68-2
- OUEYHQIMJGHOQN-UHFFFAOYSA-N
- AKOS028108842
- PBDE Congener No. 190
- Benzene, pentabromo(3,4-dibromophenoxy)-
- UNII-5HLW0A5E2Y
- 5HLW0A5E2Y
- DTXSID80872267
- Q27262209
- NS00074015
- 2,3,3',4,4,',5,6-Heptabromodiphenyl ether
- C12H3Br7O
- Benzene, 1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
- 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug/mL in Isooctane
- DTXCID70819868
- 2,3,3',4,4',5,6-Heptabromodiphenyl Ether
-
- Piscine à noyau: 1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
- La clé Inchi: OUEYHQIMJGHOQN-UHFFFAOYSA-N
- Sourire: BrC1C(=C(C(=C(C=1OC1C=CC(=C(C=1)Br)Br)Br)Br)Br)Br
Propriétés calculées
- Qualité précise: 715.44700
- Masse isotopique unique: 715.44675g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 315
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 8.3
- Surface topologique des pôles: 9.2Ų
Propriétés expérimentales
- Dense: 2.643±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (5.1E-6 g/L) (25 ºC),
- Le PSA: 9.23000
- Le LogP: 8.81640
2,3,3',4,4',5,6-Heptabromodiphenyl Ether PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | H264905-1mg |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | H264905-10mg |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 10mg |
$1499.00 | 2023-05-18 | ||
| BAI LING WEI Technology Co., Ltd. | BDE-190S-1mL |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether,50 μg/mL in Isooctane |
189084-68-2 | 50 μg/mL in Isooctane | 1mL |
¥ 1390 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | J29BDE-190S-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 50 μg/mL in Isooctane | 1ml |
¥1463 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J09S-13986K0-1ML-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1ml |
¥1488 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | TS2261992.12-50-IO-1ea |
2,3,3',4,4',5,6-Heptabromodiphenyl ether; 1 mL x 50 μg/mL in isooctane |
189084-68-2 | 1 mL x 50 μg/mL in isooctane | 1ea |
¥3360 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | R6893068f-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1ml |
¥1250 | 2023-11-24 |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether Littérature connexe
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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